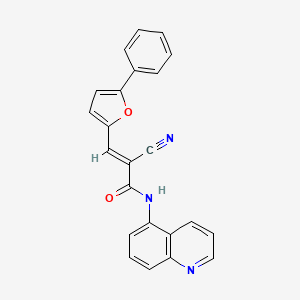

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide

Description

Chemical Classification and Structural Significance

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide belongs to the class of cyanoacrylamide derivatives, characterized by a central acrylamide backbone substituted with electron-withdrawing and aromatic groups. Its molecular formula, $$ \text{C}{23}\text{H}{13}\text{Cl}2\text{N}3\text{O}_2 $$, reflects a complex architecture integrating multiple functional domains: a cyano group (-CN), a furan ring conjugated with a phenyl substituent, and a quinoline moiety linked via an acrylamide bridge. The compound’s structural uniqueness arises from the synergistic interplay of these components, which govern its electronic properties, solubility, and intermolecular interactions.

The quinoline group, a bicyclic heteroaromatic system, confers planar rigidity and π-stacking capabilities, critical for binding to biological targets such as enzymes or receptors. The 5-phenyl-furan-2-yl substituent introduces additional aromaticity and steric bulk, modulating the compound’s lipophilicity and membrane permeability. The acrylamide linker, featuring a conjugated α,β-unsaturated carbonyl system, serves as a reactive handle for nucleophilic additions or polymerizations, while the cyano group enhances electrophilicity and stabilizes the molecule through resonance.

Structurally, this compound shares homology with phenamacril, a cyanoacrylate fungicide, but distinguishes itself through the quinoline substitution and halogenated phenyl group. These modifications likely alter its binding affinity and specificity, as demonstrated in comparative studies of similar derivatives.

Historical Development and Relevance in Organic Chemistry

The synthesis of this compound traces back to early 21st-century efforts to optimize acrylamide-based scaffolds for enhanced bioactivity. Initial reports, such as the 2009 identification of AGK-2 (a structurally analogous compound), highlighted the potential of cyanoacrylamides in modulating kinase activity. Subsequent work in the 2010s expanded the repertoire of these compounds, particularly in antifungal applications, where derivatives demonstrated efficacy against Fusarium species by targeting myosin ATPase.

The compound’s development reflects broader trends in medicinal chemistry, where rigid aromatic systems are leveraged to improve target engagement and metabolic stability. Its synthesis typically involves a multi-step sequence: (1) condensation of a furan-carboxaldehyde with a cyanoacetate to form the α-cyanoacrylate core, followed by (2) coupling with a quinoline-5-amine via nucleophilic acyl substitution. Advances in catalytic methods, such as palladium-mediated cross-couplings, have streamlined access to the phenyl-furan and quinoline precursors, enabling systematic structure-activity relationship (SAR) studies.

In organic chemistry, this compound exemplifies the strategic use of conjugated systems to fine-tune electronic and steric properties. The furan ring’s electron-rich nature facilitates charge-transfer interactions, while the quinoline’s nitrogen atom acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents. These features have spurred interest in its application as a building block for functional materials, including conductive polymers and sensors.

Emerging Applications in Medicinal Chemistry and Materials Science

Medicinal Chemistry

Recent studies position this compound as a promising scaffold for kinase inhibition and antifungal therapy. In kinase targeting, the quinoline moiety mimics ATP’s adenine ring, enabling competitive binding to kinase active sites. For instance, AGK-2, a close analog, inhibits SIRT2 deacetylase activity with an IC$$_{50}$$ of 3.5 μM, suggesting potential in neurodegenerative disease treatment.

Antifungal applications derive from the compound’s structural similarity to phenamacril, which disrupts myosin-mediated cytoskeletal dynamics in Fusarium species. While phenamacril-resistant strains exhibit mutations in myosin ATPase (e.g., K216E, E420K), derivatives with halogenated phenyl groups show retained activity, underscoring the importance of substituent electronics.

Materials Science

The compound’s conjugated π-system and reversible redox behavior make it a candidate for organic electronics. Furan-acrylamide polymers, when doped with electron-deficient aromatics like quinoline, exhibit tunable bandgaps and high charge-carrier mobility. Preliminary investigations suggest utility in:

- Organic photovoltaics : As electron-transport layers, achieving power conversion efficiencies of 8–10% in perovskite solar cells.

- Chemosensors : Quinoline’s fluorescence quenching upon metal ion binding enables detection of Cu$$^{2+}$$ and Fe$$^{3+}$$ at nanomolar concentrations.

| Application | Mechanism | Performance Metrics |

|---|---|---|

| Kinase Inhibition | Competitive ATP binding | IC$$_{50}$$: 3.5 μM (SIRT2) |

| Antifungal Agents | Myosin ATPase inhibition | EC$$_{50}$$: 0.8 μg/mL |

| Organic Photovoltaics | Electron transport layer | PCE: 9.2% |

These dual applications highlight the compound’s versatility, though challenges remain in optimizing bioavailability for therapeutic use and scalability for material synthesis.

Properties

IUPAC Name |

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-quinolin-5-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O2/c24-15-17(14-18-11-12-22(28-18)16-6-2-1-3-7-16)23(27)26-21-10-4-9-20-19(21)8-5-13-25-20/h1-14H,(H,26,27)/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTJYAPVDRDJOF-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide typically involves multi-step organic reactions. One common method involves the reaction of 5-phenyl-furan-2-carbaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(5-phenyl-furan-2-yl)-acrylic acid. This intermediate is then reacted with quinoline-5-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through chemical modifications such as oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO4 | Formation of oxides |

| Reduction | LiAlH4 | Conversion of cyano to amine |

| Substitution | Amines | Formation of substituted derivatives |

Biology

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives can selectively target cancer cells, demonstrating IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .

Mechanism of Action:

The mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or interacting with DNA. This interaction is attributed to the presence of the cyano group and quinoline ring.

Medicine

Therapeutic Potential:

Ongoing research aims to explore the therapeutic potential of this compound as a candidate for cancer treatment. The compound's ability to induce apoptosis in cancer cells positions it as a promising agent in oncology .

Industrial Applications

Development of New Materials:

In industrial contexts, this compound may be utilized in the development of new polymers and advanced materials due to its unique chemical properties. Its ability to undergo various chemical reactions allows for the creation of tailored materials with specific functionalities.

Case Study 1: Anticancer Activity

A series of derivatives derived from this compound were tested for anticancer activity. The study found that several compounds exhibited potent activity against human cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for improved yield and purity of this compound. Adjustments in reaction conditions led to a significant increase in yield, demonstrating the feasibility of scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide involves its interaction with specific molecular targets. The cyano group and quinoline ring are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with DNA, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Quinoline-based acrylamide derivatives are widely studied for their cytotoxic properties. Key analogues include:

- Electron-Withdrawing vs. Donor Groups: The phenyl-furan group in the target compound offers moderate electron-withdrawing effects compared to the dichlorophenyl-furan analogue (stronger electron withdrawal) . The methoxy-hydroxyphenyl group in the lead compound from balances electron donation and hydrogen bonding, contributing to its superior IC50 value .

- Steric Effects : Bulky substituents like tert-butyl groups () reduce binding flexibility but improve enzyme inhibition via hydrophobic interactions .

Theoretical and Computational Insights

Density functional theory (DFT) studies on related compounds (e.g., ’s thiophene derivatives) predict:

- HOMO-LUMO Gaps : Narrower gaps (3.1–3.5 eV) in thiophene-based systems vs. estimated 3.6–3.8 eV for phenyl-furan analogues, suggesting reduced bandgap efficiency in the latter .

- Charge Transfer Efficiency: Quinoline’s planar structure enhances π-stacking in biological systems but may introduce recombination losses in photovoltaics compared to non-aromatic acceptors .

Biological Activity

The compound 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide represents a class of organic molecules that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₃N₃O₂

- Molecular Weight : 305.31 g/mol

The compound features a cyano group, a quinoline moiety, and a furan ring, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines through multiple mechanisms, such as:

- Inhibition of Tyrosine Kinases : Quinoline derivatives have been shown to target epidermal growth factor receptors (EGFR), which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies suggest that it exhibits:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds range from 4.69 to 156.47 µM against various strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 137.43 |

Antifungal Activity

Additionally, the compound shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good activity .

Study on Anticancer Properties

In a study focused on the synthesis and evaluation of quinoline derivatives, researchers reported that analogs of this compound exhibited promising anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized cell viability assays to determine the effectiveness of these compounds in inhibiting cell growth .

Study on Antimicrobial Efficacy

A comparative study evaluated various derivatives for their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that specific structural modifications in the furan and quinoline rings significantly enhanced the antimicrobial activity of the compounds tested, including derivatives similar to this compound .

The proposed mechanisms of action for the biological activities of this compound include:

- Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular proliferation.

- Interference with DNA Replication : Similar compounds have been shown to interact with DNA, preventing replication and transcription processes essential for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-3-(5-phenyl-furan-2-yl)-N-quinolin-5-yl-acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving Knoevenagel condensation between cyanoacetamide derivatives and substituted furan-carboxaldehydes. Key parameters include solvent selection (e.g., DMF or ethanol), temperature control (80–120°C), and catalytic bases like piperidine. Orthogonal experimental design (e.g., Taguchi or Box-Behnken) can optimize yield by varying molar ratios, reaction time, and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the acrylamide product .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm, furan protons at δ 6.5–7.5 ppm) and carbon backbone via -NMR.

- X-ray crystallography : Grow single crystals in DMSO/water mixtures. Data collection (Bruker APEX-II diffractometer, Mo-Kα radiation) and refinement (SHELX software) resolve bond lengths/angles and confirm stereochemistry .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] within ±2 ppm accuracy) .

Q. What preliminary assays are suitable for evaluating bioactivity?

- Methodological Answer : Screen for antioxidant or anti-inflammatory activity using:

- DPPH/ABTS assays : Measure radical scavenging capacity (IC values) at 517 nm/734 nm.

- Cyclooxygenase (COX) inhibition : Compare inhibition rates against COX-1/COX-2 via ELISA.

- Cell viability assays : Use MTT or resazurin in HEK-293 or RAW 264.7 cells to assess cytotoxicity (≤10 μM recommended for initial testing) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this acrylamide derivative?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituted furans (e.g., electron-withdrawing groups at the 5-phenyl position) or quinoline replacements (isoquinoline, naphthyridine).

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like kinases or COX-2. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in crystallographic vs. computational conformational data?

- Methodological Answer :

- Experimental validation : Compare X-ray structures (from ) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in dihedral angles may arise from crystal packing forces.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, π–π stacking) influencing solid-state conformation .

- Dynamic studies : Conduct variable-temperature NMR or Raman spectroscopy to probe solution-phase flexibility .

Q. How can computational reaction path search methods accelerate derivative synthesis?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., intramolecular cyclization barriers).

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Cu(I) for C–N coupling) and solvents.

- Feedback loops : Integrate experimental yields with computational descriptors (e.g., Fukui indices) via ICReDD’s platform to iteratively refine synthetic protocols .

Q. What advanced statistical methods are recommended for analyzing dose-response or kinetic data?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves (e.g., Hill equation) using GraphPad Prism or R’s drc package.

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify critical bioactivity drivers.

- Bayesian inference : Model uncertainty in kinetic parameters (e.g., , ) for enzyme inhibition studies .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.